

An In-depth Technical Guide to (S)-1-Boc-3-aminopiperidine

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Compound of Interest

Compound Name: (S)-1-Boc-3-aminopiperidine

Cat. No.: B1299793

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(S)-1-Boc-3-aminopiperidine, a chiral piperidine derivative, is a cornerstone in modern medicinal chemistry and drug development. Its unique structural features, including the stereocenter at the C3 position and the presence of a tert-butoxycarbonyl (Boc) protecting group, make it an invaluable building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

(S)-1-Boc-3-aminopiperidine is typically a colorless to pale yellow liquid or solid with a molecular weight of 200.28 g/mol .^{[1][2]} Its solubility in organic solvents like dichloromethane and chloroform is a key attribute for its use in various chemical reactions.^[3] The Boc protecting group enhances its stability and allows for selective reactions at the primary amine.^{[1][4]}

Property	Value	References
Molecular Formula	C ₁₀ H ₂₀ N ₂ O ₂	[1][2]
Molecular Weight	200.28 g/mol	[1][2]
CAS Number	625471-18-3	[1][2]
Appearance	Colorless to light yellow oil or solid	[1][2]
Density	~1.01 - 1.041 g/cm ³	[3][5]
Boiling Point	~277.3 - 284 °C	[3][6]
Solubility	Soluble in organic solvents (e.g., dichloromethane, chloroform, dimethylsulfoxide)	[3][6][7]
Optical Rotation	[α] _D ²⁰ = +32.0° to +38.0° (c=1 in DMF or c=5% in MeOH)	[1]
pKa	~9-10 (for the free amine)	[3]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the characterization and quality control of **(S)-1-Boc-3-aminopiperidine**.

Spectroscopy	Key Features and Observations	References
^1H NMR (in CDCl_3)	- ~1.45 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protector.- ~1.5 ppm (broad singlet, 2H): Protons of the primary amine ($-\text{NH}_2$).- 1.30 - 4.00 ppm (multiplets, 9H): Protons of the piperidine ring.	[8]
^{13}C NMR	The spectrum will show distinct signals for the carbon atoms of the Boc group, the piperidine ring, and the carbon bearing the amino group.	[8]
Infrared (IR)	Characteristic peaks for N-H stretching of the amine, C=O stretching of the carbamate in the Boc group, and C-H stretching of the alkyl groups.	[9]
Mass Spectrometry (GC-MS)	The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.	[9]

Applications in Drug Development

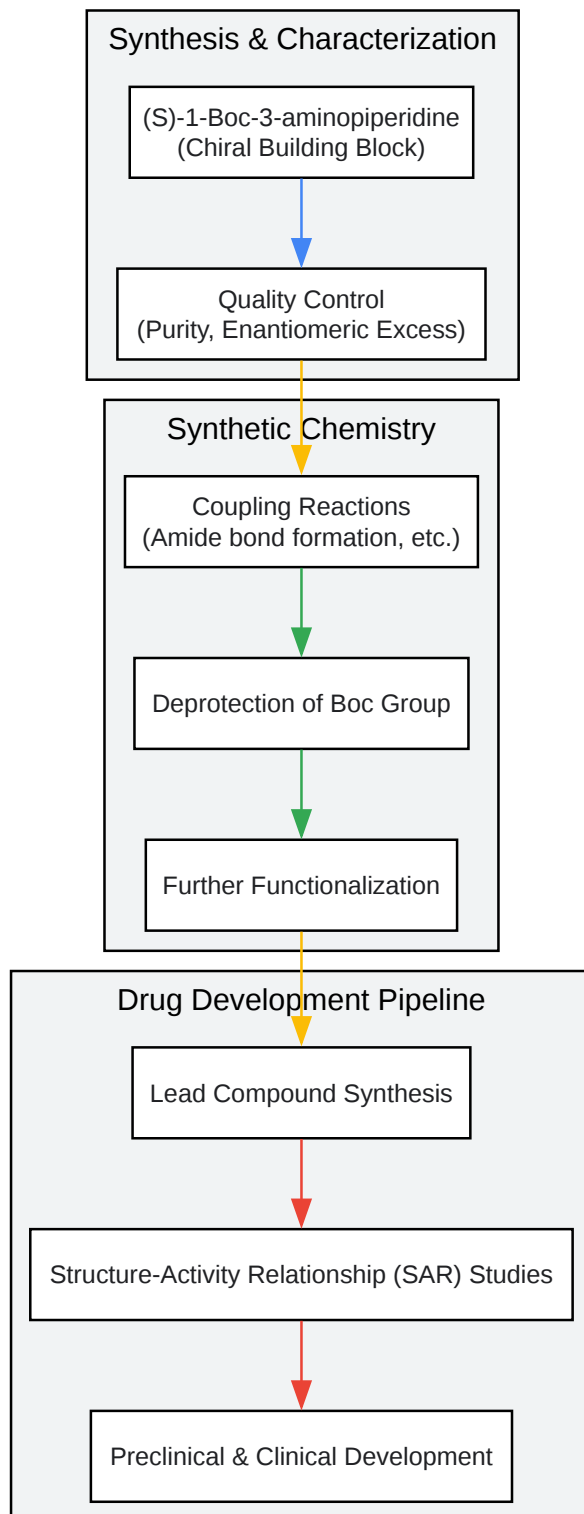
(S)-1-Boc-3-aminopiperidine is a versatile chiral building block utilized in the synthesis of a wide array of pharmaceutical compounds.[1] Its primary application lies in introducing a chiral 3-aminopiperidine moiety into larger molecules, which is a common structural motif in many biologically active compounds.

Key therapeutic areas where this intermediate is employed include:

- Diabetes: It is a key intermediate in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors like alogliptin and linagliptin, which are used in the management of type 2 diabetes. [\[5\]](#)[\[8\]](#)
- Oncology: It serves as a building block for various novel inhibitors, such as CHK1 inhibitors and PI3K δ inhibitors, which are targets in cancer therapy.[\[10\]](#)
- Neurological Disorders: The compound is used in the development of drugs targeting neurological disorders.[\[1\]](#)
- Peptide Synthesis: It is incorporated into peptide-based therapeutics to enhance their stability and bioactivity.[\[1\]](#)[\[5\]](#)

The logical workflow for utilizing **(S)-1-Boc-3-aminopiperidine** in drug discovery is outlined below.

Workflow for (S)-1-Boc-3-aminopiperidine in Drug Discovery

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Caption: Drug Discovery Workflow.

Experimental Protocols

Synthesis of (S)-1-Boc-3-aminopiperidine

Several synthetic routes to **(S)-1-Boc-3-aminopiperidine** have been developed, including chemical and enzymatic methods.

1. Chemical Synthesis from (S)-Nipecotic Acid Ethyl Ester[\[11\]](#)

This method involves the protection of the secondary amine of (S)-nipecotic acid ethyl ester with a Boc group, followed by ammonolysis and Hofmann rearrangement.

- **Step 1: Boc Protection:** (S)-nipecotic acid ethyl ester is dissolved in a halogenated hydrocarbon solvent (e.g., dichloromethane). An organic base (e.g., triethylamine) is added as an acid scavenger. Di-tert-butyl dicarbonate (Boc₂O) is then added dropwise at a controlled temperature of 0-10 °C. After the reaction is complete, the mixture is washed with alkaline and acidic solutions, followed by brine. The organic layer is dried, and the solvent is removed to yield (S)-N-Boc-3-piperidine ethyl formate.[\[11\]](#)
- **Step 2: Ammonolysis:** The resulting ester is then subjected to ammonolysis in a solvent like 1,4-dioxane to form N-Boc-3-piperidine formamide.[\[11\]](#)
- **Step 3: Hofmann Rearrangement:** The formamide is treated with a solution of sodium hypochlorite and sodium hydroxide to yield **(S)-1-Boc-3-aminopiperidine**.[\[11\]](#)

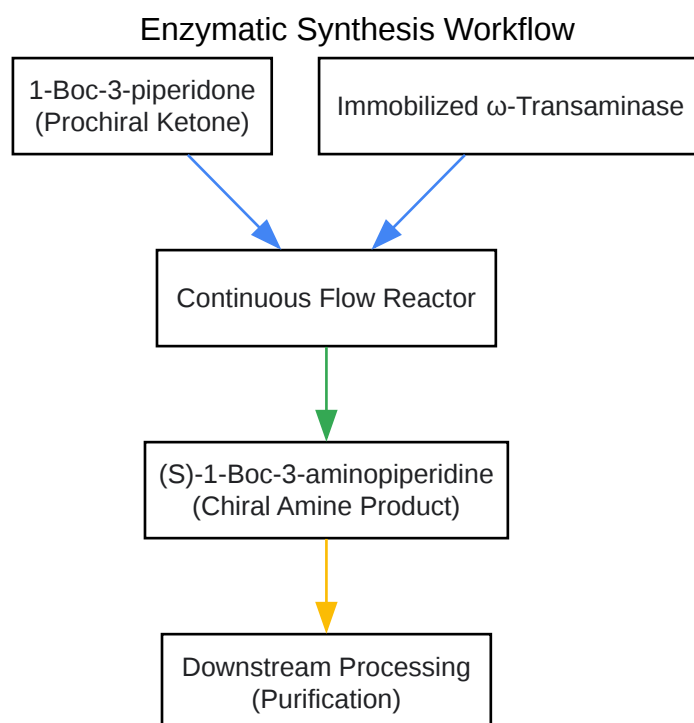
2. Enzymatic Synthesis using ω -Transaminase[\[12\]](#)[\[13\]](#)

A highly efficient and stereoselective method involves the use of an ω -transaminase enzyme.

- **Reaction Setup:** A continuous flow system can be employed using an immobilized ω -transaminase. The substrate, 1-Boc-3-piperidone, is passed through a column packed with the immobilized enzyme.[\[12\]](#)[\[13\]](#)
- **Reaction Conditions:** The reaction is typically carried out in a suitable buffer system. The use of a continuous flow system allows for efficient conversion and easy separation of the product.[\[12\]](#)

- Advantages: This biocatalytic method offers high enantioselectivity, mild reaction conditions, and is environmentally friendly. A conversion rate of 95% can be achieved within a short residence time of 10 minutes.[12]

The general workflow for the enzymatic synthesis is depicted below.



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Caption: Enzymatic Synthesis Workflow.

Purity and Enantiomeric Excess Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a critical technique for assessing the purity and determining the enantiomeric excess of **(S)-1-Boc-3-aminopiperidine**.

- Method: Chiral HPLC is the method of choice for separating the (R) and (S) enantiomers. This is typically achieved using a chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak).[8]
- Mobile Phase: A common mobile phase consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol.[8]

- Detection: Due to the lack of a strong UV chromophore, detection can be challenging. Alternative detection methods like a Charged Aerosol Detector (CAD) or derivatization of the amino group to introduce a UV-active moiety can be employed.[8]

Safety and Handling

(S)-1-Boc-3-aminopiperidine is classified as harmful if swallowed and causes skin and serious eye irritation.[2][14] It may also cause respiratory irritation.[2][14]

- Handling Precautions: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[2][14]
- Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[2]
- Storage: Store in a locked-up, well-ventilated place with the container tightly closed.[2][14] Recommended storage temperature is between 0-8°C.[1]

This technical guide provides a foundational understanding of the chemical properties, synthesis, and applications of **(S)-1-Boc-3-aminopiperidine**, underscoring its significance as a key intermediate in the development of novel therapeutics. For detailed experimental procedures and safety protocols, it is essential to consult the specific literature and safety data sheets.

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